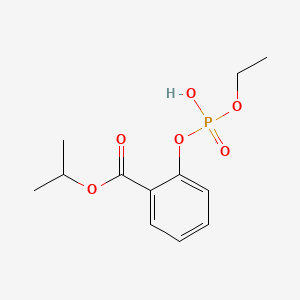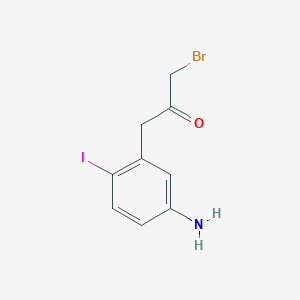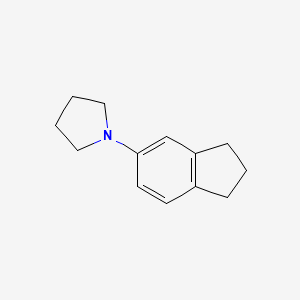
Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester is a complex organic compound with the molecular formula C15H24NO4PS and a molecular weight of 345.394 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety esterified with an ethoxyhydroxyphosphinyl group and a 1-methylethyl ester group. It is also referred to by other names such as Isophenphos, Amaze, Amidocid, Oftanol, Pryfon, and Isofenphos .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester typically involves the esterification of benzoic acid with the appropriate alcohol and phosphinylating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or distillation to remove impurities and obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of benzoic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid esters .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester include:
- Benzoic acid, 2-((aminomethoxyphosphinothioyl)oxy)-, 1-methylethyl ester
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
101946-10-5 |
|---|---|
Molekularformel |
C12H17O6P |
Molekulargewicht |
288.23 g/mol |
IUPAC-Name |
propan-2-yl 2-[ethoxy(hydroxy)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C12H17O6P/c1-4-16-19(14,15)18-11-8-6-5-7-10(11)12(13)17-9(2)3/h5-9H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
FWJVGCSBALPMMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(O)OC1=CC=CC=C1C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)







![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)





